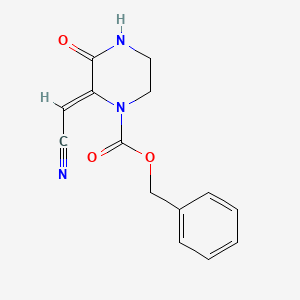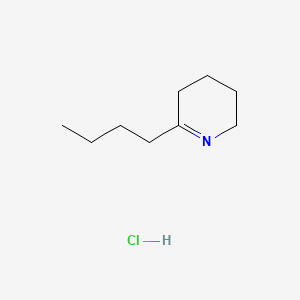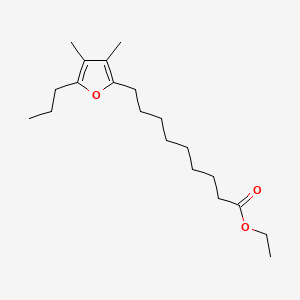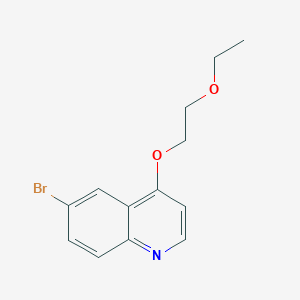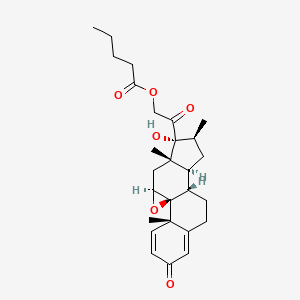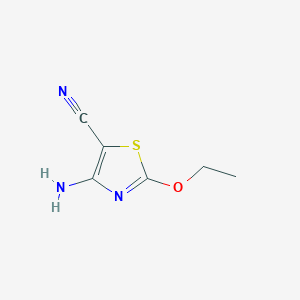
ethyl 4-(3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1(2H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1(2H)-yl)benzoate is a complex organic compound that features a quinazoline and pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1(2H)-yl)benzoate typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and pyridine derivatives. The synthesis may involve:
Condensation Reactions: Combining quinazoline and pyridine derivatives under specific conditions to form the core structure.
Amination: Introducing the amino group into the quinazoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1(2H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 4-(3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1(2H)-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting kinases or other enzymes.
Biological Studies: The compound can be used to study cellular pathways and mechanisms due to its potential biological activity.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of ethyl 4-(3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1(2H)-yl)benzoate involves its interaction with specific molecular targets. The quinazoline and pyridine moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: A quinazoline derivative used as an anti-cancer drug.
Erlotinib: Another quinazoline-based drug targeting epidermal growth factor receptors.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
Ethyl 4-(3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1(2H)-yl)benzoate is unique due to its specific combination of quinazoline and pyridine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H20N4O3 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate |
InChI |
InChI=1S/C23H20N4O3/c1-3-30-22(29)15-4-7-18(8-5-15)27-11-10-14(2)20(21(27)28)16-6-9-19-17(12-16)13-25-23(24)26-19/h4-13H,3H2,1-2H3,(H2,24,25,26) |
Clé InChI |
JZTVWMNQNFKFGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C=CC(=C(C2=O)C3=CC4=CN=C(N=C4C=C3)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


